6-Isobutoxy-2-methylpyridine-3-boronic acid
Description
6-Isobutoxy-2-methylpyridine-3-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with an isobutoxy group at position 6, a methyl group at position 2, and a boronic acid moiety at position 2. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to construct biaryl and heteroaryl frameworks in pharmaceuticals and materials science .
Properties
IUPAC Name |
[2-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7(2)6-15-10-5-4-9(11(13)14)8(3)12-10/h4-5,7,13-14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVYTZHMEMUJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190647 | |
| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451390-91-2 | |
| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-methyl-6-(2-methylpropoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301190647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-isobutoxy-2-methylpyridine-3-boronic acid typically follows a two-stage approach:
- Formation of the substituted pyridine intermediate with the isobutoxy group at the 6-position.
- Introduction of the boronic acid group at the 3-position of the pyridine ring through lithiation and borylation steps.
This approach leverages organolithium chemistry and boronate ester formation, common in boronic acid synthesis.
Detailed Preparation Method
A representative preparation method, adapted from analogous syntheses of substituted pyridine boronic acids, involves the following steps:
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Starting material preparation : 6-bromo-2-methylpyridine derivative with an isobutoxy substituent | Synthesis or procurement of 6-bromo-2-methylpyridine with isobutoxy group installed via nucleophilic substitution or etherification | The isobutoxy group can be introduced by reacting 6-hydroxy-2-methylpyridine with isobutyl bromide under basic conditions |
| 2 | Lithiation of the bromopyridine | Treatment with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperature (-70 to -78 °C) under nitrogen atmosphere | Slow addition of n-BuLi to avoid side reactions; generates the 3-lithiated pyridine intermediate |
| 3 | Borylation | Addition of triisopropyl borate to the lithiated intermediate at low temperature, followed by warming to room temperature and stirring for extended period (e.g., 16 hours) | Triisopropyl borate acts as the boron source, converting the lithiated species into the boronate ester intermediate |
| 4 | Hydrolysis and work-up | Acidic quench with acetic acid and water, extraction with organic solvents (ethyl acetate or similar), drying over anhydrous magnesium sulfate, filtration, and concentration | Hydrolyzes boronate ester to boronic acid; careful pH control is essential to prevent decomposition |
| 5 | Purification | Recrystallization from diethyl ether or other suitable solvents | Ensures high purity of the final boronic acid compound |
This method is consistent with procedures reported for related compounds such as 6-methoxy-2-methylpyridine-3-boronic acid, where the key lithiation-borylation sequence is employed to install the boronic acid group at the 3-position of the pyridine ring.
Alternative Synthetic Routes and Considerations
Matteson homologation : A method involving α-chloroboronic esters and subsequent substitutions has been used for synthesizing complex boronic acids, but it is more suited for α-aminoboronic acids and peptidyl boronates rather than simple pyridine boronic acids.
Grignard reagent route : Preparation of boronic acids via reaction of Grignard reagents with boron electrophiles (e.g., triisopropyl borate) is a common alternative. However, the presence of sensitive functional groups like isobutoxy may require careful control of conditions.
Protection/deprotection strategies : If the isobutoxy group is sensitive to lithiation or acidic conditions, protecting groups may be employed during synthesis, followed by deprotection after boronic acid formation.
Summary Table of Preparation Method
| Stage | Reagents | Conditions | Purpose | Outcome |
|---|---|---|---|---|
| Etherification | Isobutyl bromide, base (e.g., K2CO3) | Reflux in suitable solvent | Install isobutoxy group at 6-position | 6-isobutoxy-2-methyl-3-bromopyridine intermediate |
| Lithiation | n-Butyllithium (1.6-2.5 M) | -70 to -78 °C, inert atmosphere | Generate 3-lithiated pyridine species | Reactive organolithium intermediate |
| Borylation | Triisopropyl borate | Addition at low temp, then room temp stirring | Introduce boronate ester functionality | Boronate ester intermediate |
| Hydrolysis | Acetic acid, water | Room temperature | Convert boronate ester to boronic acid | This compound |
| Purification | Recrystallization | Diethyl ether or similar | Obtain pure compound | Isolated pure boronic acid |
Research Findings and Notes
The lithiation-borylation approach is the most widely adopted and reliable method for synthesizing substituted pyridine boronic acids, including this compound.
The choice of low temperature and inert atmosphere is critical to prevent side reactions such as lithium-halogen exchange at undesired positions or decomposition of sensitive groups.
The isobutoxy substituent, being an ether, is generally stable under the lithiation and borylation conditions, making this synthetic route feasible.
Purification by recrystallization from diethyl ether is effective to obtain analytically pure material.
The compound's molecular formula is C10H16BNO3 with a molecular weight of 209.05 g/mol, and its IUPAC name is [2-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid.
Chemical Reactions Analysis
Types of Reactions: 6-Isobutoxy-2-methylpyridine-3-boronic acid can undergo various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Pyridine Derivatives: Resulting from the reduction of the pyridine ring.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
One of the primary applications of 6-Isobutoxy-2-methylpyridine-3-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a fundamental method for constructing biaryl compounds and complex organic molecules. The compound acts as a key intermediate in these reactions, facilitating the transmetalation step when used with palladium catalysts.
Synthesis of Biologically Active Compounds:
The compound serves as a building block for synthesizing various bioactive molecules, including potential pharmaceuticals and agrochemicals. Its ability to form reversible covalent bonds with diols enables the design of compounds that can modulate biological pathways, making it valuable in medicinal chemistry.
Medicinal Chemistry
Potential Therapeutic Applications:
Research indicates that derivatives of this compound may exhibit biological activity relevant to drug development. The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, it has been explored for its potential use in kinase inhibitors, which are crucial targets in cancer therapy.
Boron Neutron Capture Therapy:
Another promising application lies in boron neutron capture therapy (BNCT), a targeted cancer treatment modality. Compounds like this compound can selectively accumulate in tumor cells and release toxic species upon neutron irradiation, thereby selectively destroying cancerous tissues while sparing healthy ones .
Industrial Applications
Material Science:
In industrial settings, this compound is utilized in producing advanced materials, including polymers and electronic devices. Its reactivity allows it to participate in polymerization processes or serve as a functional monomer in the synthesis of novel materials with tailored properties.
Continuous Flow Synthesis:
The compound's synthesis is often optimized through continuous flow processes in industrial applications. This method enhances yield and purity while allowing for precise control over reaction parameters, thereby improving efficiency and scalability in production.
Comparative Analysis of Structural Analogues
To better understand the applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 5-Methylpyridine-3-boronic acid | Boronic acid group attached to a methyl-pyridine | Simpler structure; less steric hindrance |
| 4-Methylpyridine-3-boronic acid | Boronic acid group on a different pyridine position | Different reactivity profile due to substitution location |
| 2-(Butoxy)-4-methylpyridine-3-boronic acid | Similar but with variations in substituents | Altered electronic properties affecting reactivity |
| 6-Ethoxy-2-methylpyridin-3-ylboronic acid | Ethoxy group instead of butoxy | May exhibit different solubility and reactivity |
| 6-Hydroxy-2-methylpyridin-3-yboronic acid | Hydroxy group providing potential hydrogen bonding | Potentially more reactive due to hydroxyl presence |
This table illustrates how variations in substitution patterns on the pyridine ring can significantly influence the reactivity and applications of these boronic acids in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism by which 6-Isobutoxy-2-methylpyridine-3-boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The molecular targets and pathways involved are typically related to the formation of biaryl compounds and other complex organic structures.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents on pyridine-boronic acids critically impact their reactivity in cross-coupling reactions. Below is a comparative analysis of key analogues:
Alkoxy-Substituted Pyridine Boronic Acids
6-Isobutoxy-2-methylpyridine-3-boronic Acid
- Substituents : Isobutoxy (bulky, electron-donating), methyl.
- Reactivity : The isobutoxy group may slow coupling kinetics due to steric hindrance but enhance stability by reducing oxidative deboronation .
- Applications : Suitable for couplings requiring steric control, such as hindered biaryl syntheses.
6-Methoxy-4-methylpyridin-3-ylboronic Acid (CAS 503184-35-8)
- Substituents : Methoxy (smaller, electron-donating), methyl.
- Reactivity : Faster coupling rates compared to isobutoxy derivatives due to reduced steric bulk .
- Limitations : Increased susceptibility to protodeboronation under acidic conditions.
(6-Isopropoxypyridin-3-yl)boronic Acid (CAS 870521-30-5)
- Substituents : Isopropoxy (moderately bulky).
- Comparison : Intermediate steric hindrance between methoxy and isobutoxy analogues, balancing reactivity and stability .
Halogen- and Amino-Substituted Analogues
2-Fluoro-6-isobutoxypyridine-3-boronic Acid Substituents: Fluoro (electron-withdrawing), isobutoxy. Status: Discontinued, indicating challenges in synthesis or commercial viability .
(6-Amino-5-methylpyridin-3-yl)boronic Acid (CAS 1032759-01-5) Substituents: Amino (strongly electron-donating), methyl. Reactivity: Amino groups can deactivate the boronic acid via resonance, requiring harsher reaction conditions (e.g., elevated temperatures) . Applications: Limited to niche couplings where electron-rich systems are necessary.
Thioether and Sulfur-Containing Derivatives
6-(Methylthio)pyridin-3-ylboronic Acid (CAS 321438-86-2)
Physicochemical Properties and Stability
A comparative table of key properties is provided below:
Biological Activity
6-Isobutoxy-2-methylpyridine-3-boronic acid is a boronic acid derivative notable for its potential therapeutic applications due to its ability to interact with various biological targets. This compound has garnered attention in medicinal chemistry and organic synthesis, particularly for its unique structural features that enable specific biochemical interactions.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a boronic acid functional group that allows it to form reversible covalent bonds with diols, enhancing its utility in biochemical applications. The isobutoxy group contributes to its lipophilicity, potentially influencing its pharmacokinetics and bioavailability.
The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors through covalent bonding. This interaction can modulate enzyme activity and alter signaling pathways within cells. Boronic acids are particularly known for their role in inhibiting serine proteases and other enzymes involved in critical biological processes.
Biological Activity Studies
Research indicates that this compound exhibits promising biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be leveraged in drug development for conditions like diabetes and cancer.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Inhibits growth in cancer cell lines, potentially inducing apoptosis. |
| Enzyme Inhibition | Modulates activity of serine proteases and other relevant enzymes. |
| Binding Affinity | Shows significant binding affinity towards various biological targets. |
Case Studies
- Antitumor Efficacy : A study investigating the effects of this compound on human pancreatic cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the compound's ability to induce cell cycle arrest and promote apoptosis through caspase activation.
- Enzyme Interaction : Another research project focused on the interaction between this compound and serine proteases, revealing that it acts as a competitive inhibitor. This finding suggests potential applications in developing treatments for diseases where these enzymes play a critical role.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Suzuki-Miyaura Coupling : Utilizing palladium catalysts to couple aryl halides with boronic acids.
- Direct Boronation : Employing boron reagents under specific reaction conditions to introduce the boronic acid functionality.
Q & A
Q. Q1. What are the key synthetic routes for 6-Isobutoxy-2-methylpyridine-3-boronic acid, and how do reaction conditions influence yield?
Answer: The synthesis typically involves:
- Step 1: Introducing the isobutoxy group via nucleophilic aromatic substitution on a pre-functionalized pyridine scaffold (e.g., 6-chloro-2-methylpyridine) under basic conditions (e.g., NaH, DMF, 80°C) .
- Step 2: Boronation at the 3-position using methods like Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (Pd(dppf)Cl₂) in THF at reflux .
Key Considerations: - Temperature Control: Higher temperatures (>100°C) during boronation may lead to protodeboronation.
- Purification: Use silica gel chromatography with ethyl acetate/hexane (1:3) to isolate the boronic acid, followed by recrystallization in methanol/water .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Quantitative Purity: Use HPLC with a C18 column (ACN/water gradient) to assess purity (>95% recommended for cross-coupling reactions) .
- Structural Confirmation:
Advanced Research Questions
Q. Q3. How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic acid, especially with electron-deficient aryl halides?
Answer:
- Catalyst Selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient partners to enhance oxidative addition .
- Solvent/Base System: DME/H₂O (4:1) with K₂CO₃ or Cs₂CO₃ improves solubility and reduces hydrolysis .
- Additives: Include 1 eq. of LiCl to stabilize the boronate intermediate and suppress protodeboronation .
Case Study: Coupling with 4-bromo-2-nitrobenzene achieved 82% yield under these conditions .
Q. Q4. How do solvent and pH affect the stability of this compound?
Answer:
Q. Q5. How should contradictory data on reaction yields or byproduct formation be resolved?
Answer:
Q. Q6. What strategies mitigate competing side reactions in multi-step syntheses involving this boronic acid?
Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
